{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid: is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
It’s known that phenylacetic acid, a related compound, interacts with various enzymes and proteins in the body .
Mode of Action
It’s known that phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can also react with amines to form amides .
Biochemical Pathways
Phenylacetic acid, a related compound, is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Pharmacokinetics
General principles of pharmacokinetics involve absorption, distribution, metabolism, and excretion (adme) of the compound .
Result of Action
A related compound, phenylacetylglutamine, has been shown to enhance platelet activation-related phenotypes and thrombosis potential in whole blood, isolated platelets, and animal models of arterial injury .
Action Environment
The action of {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid, like other enzymes and compounds, can be influenced by environmental factors such as temperature and pH . Enzymes work best within specific temperature and pH ranges, and sub-optimal conditions can cause an enzyme to lose its ability to bind to a substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the reaction of phenylacetic acid with thiazole derivatives. One common method is the condensation of phenylacetic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thiazole ring or the phenylacetyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the phenylacetyl group or other substituents on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, reduced phenylacetyl derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development and medicinal chemistry research.
Medicine: In medicinal chemistry, this compound is investigated for its therapeutic potential. It is explored as a lead compound for the development of new drugs targeting various diseases, including infections and cancer.
Industry: The compound finds applications in the development of new materials with advanced properties. It is used in the synthesis of polymers, dyes, and other materials with specific functionalities.
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
2-Phenylthiazole: Another thiazole derivative with a phenyl group, used in medicinal chemistry.
Thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid group, used in organic synthesis.
Uniqueness: {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of both the phenylacetyl group and the thiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11(6-9-4-2-1-3-5-9)15-13-14-10(8-19-13)7-12(17)18/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUUNIFRSGYHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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